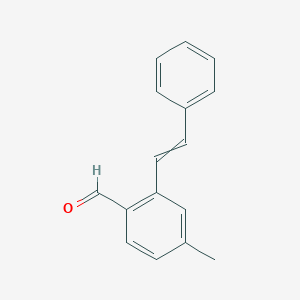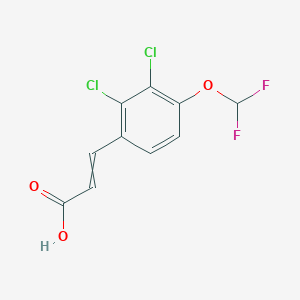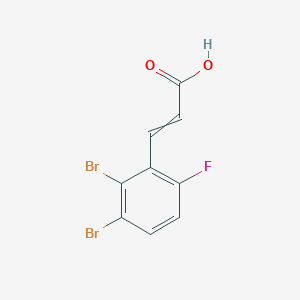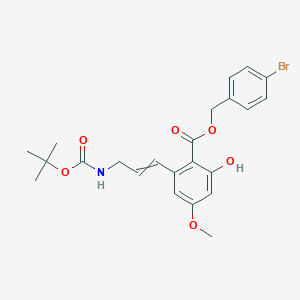
tert-Butyl 2-(3-iodophenyl)acetate
概要
説明
科学的研究の応用
tert-Butyl 2-(3-iodophenyl)acetate is widely used in scientific research due to its versatility. In organic synthesis, it serves as a valuable intermediate for the preparation of various complex molecules. In medicinal chemistry, it is used in the synthesis of potential drug candidates and bioactive compounds. Additionally, it finds applications in environmental research, where it is used to study the degradation and transformation of organic pollutants.
作用機序
Target of Action
Similar compounds, such as tert-butyl acetate, are known to be used as solvents in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Mode of Action
It’s worth noting that tert-butyl acetate, a related compound, is used as a solvent in various industrial applications . It’s plausible that tert-Butyl 2-(3-iodophenyl)acetate may share similar chemical properties and thus have a similar mode of action.
Biochemical Pathways
Related compounds like tert-butyl acetate have been used in catalytic direct amidation reactions . This suggests that this compound might also be involved in similar chemical reactions or pathways.
Pharmacokinetics
The related compound, tert-butyl acetate, is known to be a colorless, flammable liquid with a fruity odor . Its solubility in water is relatively low, which could potentially impact its bioavailability .
Result of Action
It’s worth noting that related compounds like tert-butyl acetate are used as solvents in various industrial applications, suggesting that this compound may have similar uses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the related compound tert-butyl acetate is flammable, and its use is subject to safety considerations . Additionally, its volatility could be influenced by temperature and pressure .
生化学分析
Biochemical Properties
(3-Iodophenyl)acetic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of (3-Iodophenyl)acetic acid and tert-butyl alcohol. The compound also interacts with cytochrome P450 enzymes, particularly CYP3A4, which mediates the cleavage of the ester bond, resulting in the formation of a free baccatin core . These interactions are crucial for the compound’s role in biochemical pathways and its overall biochemical properties.
Molecular Mechanism
The molecular mechanism of (3-Iodophenyl)acetic acid tert-butyl ester involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the hydrolysis of the ester bond by esterases leads to the formation of (3-Iodophenyl)acetic acid and tert-butyl alcohol, which can further interact with other biomolecules. Additionally, the interaction with cytochrome P450 enzymes, particularly CYP3A4, results in the cleavage of the ester bond and the formation of a free baccatin core . These molecular interactions are critical for the compound’s biochemical activity and its overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Iodophenyl)acetic acid tert-butyl ester change over time. The compound’s stability and degradation are influenced by various factors, including pH, temperature, and the presence of other chemicals. Studies have shown that the compound is stable under neutral and slightly acidic conditions but can degrade under highly acidic or basic conditions Over time, the degradation products can impact cellular function, leading to long-term effects on cellular processes
Dosage Effects in Animal Models
The effects of (3-Iodophenyl)acetic acid tert-butyl ester vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, it can lead to toxic or adverse effects, including changes in cellular metabolism and gene expression
Metabolic Pathways
(3-Iodophenyl)acetic acid tert-butyl ester is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The primary metabolic pathway involves the cleavage of the ester bond by CYP3A4, resulting in the formation of a free baccatin core . This pathway is essential for the compound’s metabolism and its overall biochemical activity. Additionally, the compound can interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (3-Iodophenyl)acetic acid tert-butyl ester within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can interact with specific transporters, facilitating its uptake and distribution within cells Additionally, binding proteins can influence the compound’s localization and accumulation in specific tissues
Subcellular Localization
The subcellular localization of (3-Iodophenyl)acetic acid tert-butyl ester is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical activity . These localization signals are crucial for understanding the compound’s activity and function at the subcellular level. Additionally, post-translational modifications can influence the compound’s stability and interactions with other biomolecules, further impacting its subcellular localization and activity.
準備方法
The synthesis of tert-Butyl 2-(3-iodophenyl)acetate can be achieved through various methods. One straightforward method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes . The reaction conditions typically involve the use of tert-butyl alcohol and a suitable acid catalyst to facilitate the esterification process.
化学反応の分析
tert-Butyl 2-(3-iodophenyl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester can lead to the formation of carboxylic acids, while reduction can yield alcohols .
類似化合物との比較
tert-Butyl 2-(3-iodophenyl)acetate can be compared with other similar compounds, such as (4-Iodophenyl)acetic acid tert-butyl ester and (2-Iodophenyl)acetic acid tert-butyl ester . These compounds share similar structural features but differ in the position of the iodine atom on the phenyl ring. The unique position of the iodine atom in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
特性
IUPAC Name |
tert-butyl 2-(3-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULKTPAMXJVFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1413584.png)

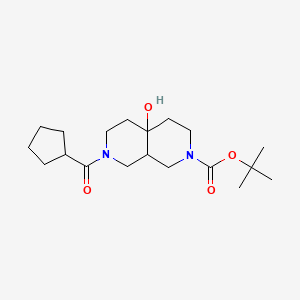
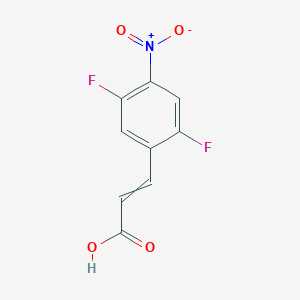
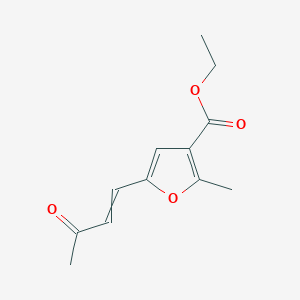

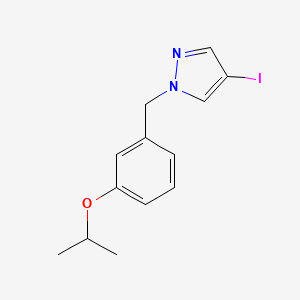
![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)
